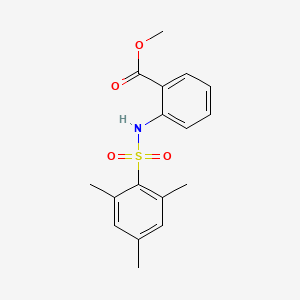

METHYL 2-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)BENZOATE

Description

Methyl 2-(2,4,6-trimethylbenzenesulfonamido)benzoate is a sulfonamide derivative featuring a methyl benzoate core substituted with a 2,4,6-trimethylbenzenesulfonamido group. This compound is synthesized via nucleophilic substitution or coupling reactions, typically purified by crystallization in solvents like ethyl acetate, yielding solid products characterized by $ ^1H $ NMR, HRMS, and X-ray crystallography using tools such as SHELX and Mercury .

Properties

IUPAC Name |

methyl 2-[(2,4,6-trimethylphenyl)sulfonylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-11-9-12(2)16(13(3)10-11)23(20,21)18-15-8-6-5-7-14(15)17(19)22-4/h5-10,18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQVBRVQIHZDBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,4,6-trimethylbenzenesulfonamido)benzoate typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with methyl 2-aminobenzoate. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4,6-trimethylbenzenesulfonamido)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Methyl 2-(2,4,6-trimethylbenzenesulfonamido)benzoate is used in several scientific research fields:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(2,4,6-trimethylbenzenesulfonamido)benzoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Substituent Variations on the Benzoate Core

Key Examples :

- Methyl 2-Hydroxy-4-(2,2,2-trifluoroacetamido)benzoate (): Replaces the mesitylsulfonamido group with a trifluoroacetamido moiety.

- Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) (): Features a quinoline-piperazine-benzoate scaffold. The extended aromatic system and piperazine linker may enhance π-π stacking and solubility in polar solvents, unlike the compact sulfonamido group in the target compound .

Sulfonamide Group Modifications

Key Examples :

- Ethyl O-Mesitylsulfonylacetohydroxamate (): Shares the mesitylsulfonyl group but replaces the benzoate ester with an acetohydroxamate.

- Tert-Butyl 2-(Phenylmethylsulfonamido)acetate (): Uses a tert-butyl ester and benzylsulfonamido group. The tert-butyl group enhances steric protection of the ester, delaying hydrolysis compared to the methyl ester in the target compound .

Aromatic Ring Functionalization

Key Examples :

- Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) (): Incorporates a bromophenyl group on the quinoline, introducing halogenated electrophilic sites for cross-coupling reactions. In contrast, the mesityl group in the target compound is electron-rich and less reactive, favoring steric hindrance over electronic effects .

- Methyl 2-({Hydroxy[2-(1H-imidazol-2-yl)phenoxy]phosphoryl}oxy)benzoate (21) (): Contains a phosphoryloxy-imidazole substituent, enabling acid-base catalysis in hydrolysis reactions. The sulfonamido group in the target compound lacks such catalytic versatility but offers greater stability .

Physicochemical and Spectroscopic Properties

Physical Properties

Spectroscopic Data

- $ ^1H $ NMR : The target compound’s mesityl group shows three singlets (δ 2.3–2.5 ppm for methyl groups) and aromatic protons at δ 7.2–8.1 ppm. Trifluoroacetamido analogs () exhibit a distinct CF₃ singlet at δ 1.2 ppm, absent in the target .

- HRMS: The molecular ion peak for the target compound is expected at m/z 375.12 (C₁₈H₂₁NO₅S), whereas phosphoryloxy derivatives () show higher m/z due to the phosphate group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.